5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-nitroquinoline
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Overview
Description
4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL (8-NITRO-5-QUINOLYL) SULFIDE is a heterocyclic compound that combines the structural features of triazole and quinoline derivatives
Preparation Methods
The synthesis of 4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL (8-NITRO-5-QUINOLYL) SULFIDE typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with a halogenated acetal in the presence of cesium carbonate. This is followed by acetal deprotection to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL (8-NITRO-5-QUINOLYL) SULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL (8-NITRO-5-QUINOLYL) SULFIDE exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties are linked to the disruption of cellular pathways essential for cancer cell survival .
Comparison with Similar Compounds
Similar compounds include other triazole and quinoline derivatives, such as:
4,5-Diphenyl-4H-1,2,4-triazole-3-thiol: Known for its antimicrobial properties.
8-Nitroquinoline: Exhibits significant biological activity, including anticancer effects. Compared to these compounds, 4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL (8-NITRO-5-QUINOLYL) SULFIDE is unique due to its combined structural features, which enhance its biological activity and broaden its range of applications.
Properties
Molecular Formula |
C23H15N5O2S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-8-nitroquinoline |
InChI |
InChI=1S/C23H15N5O2S/c29-28(30)19-13-14-20(18-12-7-15-24-21(18)19)31-23-26-25-22(16-8-3-1-4-9-16)27(23)17-10-5-2-6-11-17/h1-15H |
InChI Key |
LLGPESOSISBEEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=C5C=CC=NC5=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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